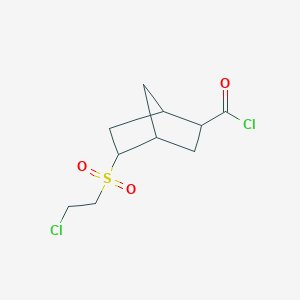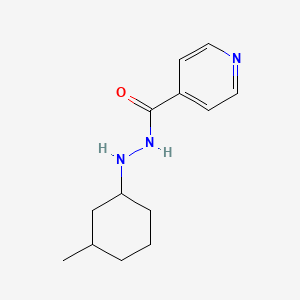![molecular formula C14H32N2O B13740764 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- CAS No. 27215-25-4](/img/structure/B13740764.png)
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is a chemical compound with the molecular formula C14H32N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanediamine backbone with an isooctyloxypropyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with 3-(isooctyloxy)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often include the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the isooctyloxy group.
1,3-Diaminopropane: A simpler compound with only two amino groups and no additional substituents
Uniqueness
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is unique due to the presence of the isooctyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
27215-25-4 |
|---|---|
Formule moléculaire |
C14H32N2O |
Poids moléculaire |
244.42 g/mol |
Nom IUPAC |
N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
Clé InChI |
HEVQBLROGBPURW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
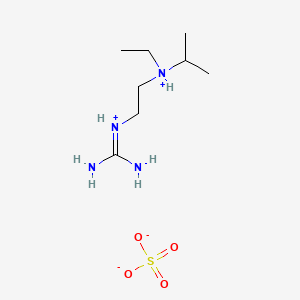
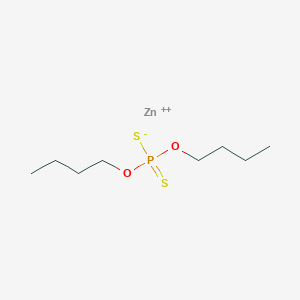
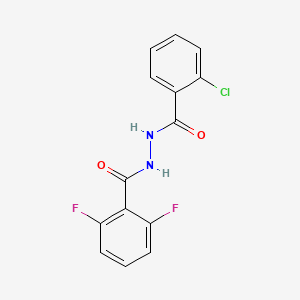

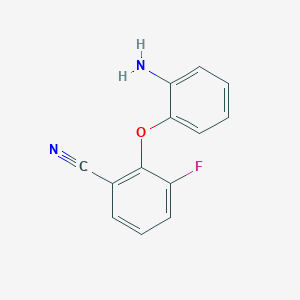
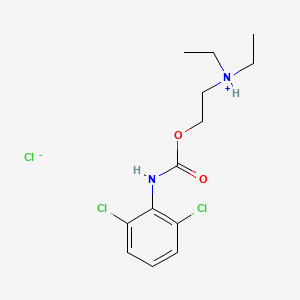

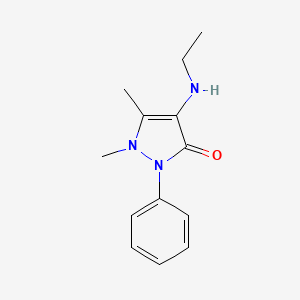
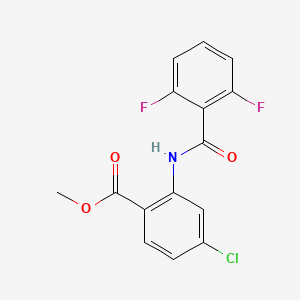

![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
